Isopropoxy(phenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

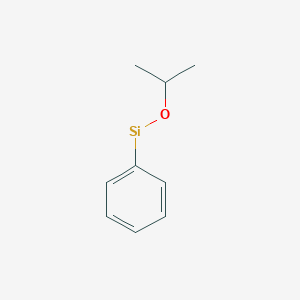

Structure

2D Structure

Properties

Molecular Formula |

C9H12OSi |

|---|---|

Molecular Weight |

164.28 g/mol |

InChI |

InChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

YPIQOCVXLTUEHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropoxy(phenyl)silane: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropoxy(phenyl)silane is a versatile organosilicon compound that has garnered significant interest in various chemical fields. It serves as a highly efficient stoichiometric reductant in metal-catalyzed hydrofunctionalization reactions, offering advantages such as decreased catalyst loadings, lower reaction temperatures, and broader solvent and functional group tolerance.[1][2][3][4] Its utility extends to being a coupling agent, a surface modifier to enhance hydrophobicity, and a component in the synthesis of silicone-based polymers, thereby improving mechanical strength and thermal stability.[5] This technical guide provides an in-depth overview of the synthesis and key physicochemical properties of this compound, presenting the information in a structured and accessible format for researchers and professionals in drug development and material science.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phenylsilane (B129415) with isopropanol (B130326). A notable method, adapted from a procedure reported by Yamada et al., utilizes a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂).[1] This process selectively forms the monoalkoxysilane with dithis compound as only a minor byproduct.[1]

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

While the precise, step-by-step protocol may vary, a general procedure based on the literature involves the following:

-

Reactant Charging: In a suitable reaction vessel, phenylsilane and isopropanol are combined.

-

Catalyst Introduction: A catalytic amount of copper(II) hexafluoroacetylacetonate is added to the reactant mixture.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a specific duration to ensure the complete conversion of the starting materials.

-

Purification: Following the reaction, the crude product is purified, typically by distillation, to isolate the this compound from any unreacted starting materials, the catalyst, and byproducts.

Properties of this compound

This compound is a colorless liquid with a range of well-documented physical and chemical properties.[5] These properties are crucial for its application in various chemical processes.

Physicochemical Properties

The table below summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 910037-63-7 |

| Molecular Formula | C₉H₁₄OSi |

| Molecular Weight | 166.29 g/mol |

| Appearance | Colorless liquid |

| Density | 0.926 g/mL |

| Refractive Index (n20/D) | 1.4799 |

| Storage Temperature | 2-8°C |

Data sourced from multiple chemical suppliers and research articles.[5][6][7][8]

Chemical Reactivity and Applications

This compound is recognized as a superior stoichiometric reductant compared to phenylsilane in metal-catalyzed Mukaiyama hydrofunctionalizations.[6][7] Its application allows for a significant reduction in catalyst loading, lower reaction temperatures, and the use of a wider variety of solvents.[1][6][7] This reagent serves as a hydride source for alkene hydrofunctionalization reactions, including the hydrogenation of olefins, branch-selective olefin cross-coupling reactions, and Markovnikov alkene hydration/amination reactions.[6]

Logical Relationship of Applications

The following diagram illustrates the logical relationship between the properties of this compound and its primary applications.

Conclusion

This compound is a valuable reagent with well-defined synthetic routes and a compelling profile of chemical properties that make it highly suitable for a range of applications, particularly in catalysis and materials science. Its role as an efficient reductant opens avenues for more sustainable and efficient chemical transformations. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique characteristics of this compound in their work.

References

- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]

- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 910037-63-7 [sigmaaldrich.com]

- 7. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. This compound 910037-63-7 [sigmaaldrich.com]

"isopropoxy(phenyl)silane CAS number and structure"

An In-depth Technical Guide to Isopropoxy(phenyl)silane

Introduction

This compound, also known by its synonym RubenSilane, is an organosilicon compound with increasing significance in synthetic chemistry and materials science.[1][2] It serves as a highly efficient stoichiometric reductant in various chemical transformations, most notably in metal-catalyzed hydrofunctionalization reactions.[3] Its unique properties allow for milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups compared to other silanes.[3] Beyond its role as a reductant, this compound is utilized as a versatile coupling agent and surface modifier, enhancing adhesion and hydrophobicity in coatings, adhesives, and composite materials.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 910037-63-7 | [1] |

| Molecular Formula | C₉H₁₄OSi | [1] |

| Molecular Weight | 166.29 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Density | 0.926 g/mL | [1] |

| Refractive Index (n/D) | 1.4799 | |

| Purity | ≥ 93% (GC) to >95.0% (GC) | [1][2] |

| Storage Temperature | 2-8°C | [4] |

Chemical Structure

The structure of this compound consists of a central silicon atom bonded to a phenyl group, an isopropoxy group, and two hydrogen atoms. This structure is key to its reactivity, particularly the Si-H bonds that are active in reduction reactions.

Structural Identifiers:

-

SMILES String: --INVALID-LINK--C)c1ccccc1

-

InChI: 1S/C9H14OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,11H2,1-2H3

-

InChI Key: XYMAHMLQCLMTDN-UHFFFAOYSA-N

Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the phenyl protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the Si-H protons. The Si-H proton signal is expected to be a characteristic peak. |

| ¹³C NMR | Resonances for the aromatic carbons of the phenyl group, the methine carbon, and the methyl carbons of the isopropoxy group. |

| ²⁹Si NMR | A characteristic signal for the silicon atom. |

| IR Spectroscopy | Characteristic peaks for Si-H stretching, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching from the phenyl group. |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of phenylsilane (B129415) with isopropanol (B130326).[3] This solvolysis reaction can be catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), yielding this compound with dithis compound as a minor byproduct.[3]

Materials:

-

Phenylsilane

-

Isopropanol

-

Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve phenylsilane in the anhydrous solvent in a suitable reaction flask.

-

Add a catalytic amount of copper(II) hexafluoroacetylacetonate to the solution.

-

Slowly add isopropanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using techniques like GC or TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Application in Metal-Catalyzed Alkene Reduction

This compound is an exceptional reductant for the metal-catalyzed hydrofunctionalization of alkenes.[3] The following is a general protocol for its use in the hydrogenation of an alkene.

Materials:

-

Alkene substrate

-

This compound

-

Metal catalyst (e.g., Mn(dpm)₃ or an iron-based catalyst)

-

Oxidant (e.g., tert-Butyl hydroperoxide - TBHP)

-

Solvent (aprotic solvents can be used with this compound)[3]

Procedure:

-

In a reaction vessel, dissolve the alkene substrate in the chosen solvent.

-

Add the metal catalyst to the solution.

-

Add this compound as the stoichiometric reductant.

-

Initiate the reaction by adding the oxidant (TBHP).

-

Stir the reaction at the appropriate temperature (often room temperature is sufficient with this reductant) for the required time (e.g., 15-60 minutes).[3]

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, quench the reaction and work up as necessary to isolate the reduced product.

Applications

This compound has a range of applications in both research and industrial settings.

-

Stoichiometric Reductant: It is highly effective in metal-catalyzed Mukaiyama hydrofunctionalizations, including alkene reduction, hydration, and hydroamination.[3] Its use allows for lower catalyst loadings, reduced reaction temperatures, and the use of diverse aprotic solvents.[3]

-

Silane (B1218182) Coupling Agent: It enhances the adhesion between organic polymers and inorganic substrates, which is critical in the manufacturing of coatings, adhesives, and sealants.[1]

-

Surface Modification: It is used to modify the surfaces of materials like glass, metals, and ceramics to improve hydrophobicity and chemical resistance.[1]

-

Composite Materials: In composites, it improves the bonding between the matrix and reinforcement materials, leading to stronger and more resilient products.[1]

-

Electronics: This chemical is employed in the development of advanced semiconductor materials.[1]

-

Research Applications: It is a precursor for the synthesis of novel silane derivatives in materials science and nanotechnology research.[1]

Workflow and Pathways

The following diagram illustrates the general workflow for the application of this compound as a surface modifying agent.

Caption: Workflow for surface modification using this compound.

The following diagram illustrates the role of this compound in a metal-catalyzed hydrofunctionalization reaction.

References

Isopropoxy(phenyl)silane in Metal-Catalyzed Reactions: A Technical Guide to Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxy(phenyl)silane has emerged as a highly efficient stoichiometric reductant in a variety of metal-catalyzed reactions, most notably in iron- and manganese-catalyzed hydrofunctionalizations of alkenes. Its utility stems from its ability to enhance reaction rates, lower catalyst loadings, and broaden solvent scope compared to traditional silanes like phenylsilane (B129415). This technical guide provides an in-depth analysis of the reaction mechanisms of this compound with metal catalysts, focusing on the well-documented Hydrogen Atom Transfer (HAT) pathway in hydrofunctionalization reactions. The guide also addresses the apparent limited exploration of this silane (B1218182) in other significant transformations such as cross-coupling and dehydrogenative coupling reactions. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to facilitate practical application and further research in this area.

Introduction: The Rise of this compound

This compound, often formed in situ from phenylsilane and an alcohol, has been identified as a superior reductant in metal-catalyzed radical hydrofunctionalization reactions.[1][2] Its enhanced reactivity is attributed to the electronic effect of the isopropoxy group, which facilitates the formation of the active metal hydride species. This has led to significant improvements in the efficiency and applicability of iron- and manganese-catalyzed hydrofunctionalization of alkenes, including reductions, hydrations, and hydroaminations.[3][4]

This guide will primarily focus on the mechanistic details of these HAT-based reactions. While other metal-catalyzed reactions involving silanes, such as palladium-catalyzed cross-coupling and rhodium-catalyzed dehydrogenative coupling, are of great importance in organic synthesis, the application of this compound in these areas is not well-documented in the current scientific literature.

Iron- and Manganese-Catalyzed Hydrofunctionalization: A Hydrogen Atom Transfer (HAT) Mechanism

The predominant role of this compound in metal-catalyzed reactions is as a reductant in hydrofunctionalization reactions of alkenes, catalyzed by earth-abundant metals like iron and manganese. The generally accepted mechanism proceeds through a Hydrogen Atom Transfer (HAT) pathway.[1][5]

The catalytic cycle can be summarized as follows:

-

Formation of the Metal Hydride: The metal catalyst (e.g., an iron or manganese complex) reacts with this compound to generate a metal hydride species. This is often the rate-determining step.[5]

-

Hydrogen Atom Transfer (HAT): The metal hydride transfers a hydrogen atom to the alkene substrate, generating a carbon-centered radical.[1]

-

Radical Trapping/Propagation: The resulting radical can then be trapped by a suitable reagent or participate in further reactions, such as cyclization.

-

Regeneration of the Catalyst: The oxidized metal species is reduced back to its active state by another molecule of this compound, completing the catalytic cycle.

Mandatory Visualization: Catalytic Cycle of Iron-Catalyzed Hydrofunctionalization

Caption: Proposed catalytic cycle for iron-catalyzed hydrofunctionalization via HAT.

Quantitative Data Summary

The use of this compound has demonstrated significant improvements in yield and reaction conditions across various hydrofunctionalization reactions. The following tables summarize key quantitative data from representative studies.

Table 1: Manganese-Catalyzed Alkene Reduction[3]

| Substrate | Catalyst (mol%) | Silane | Solvent | Time (h) | Yield (%) |

| 1-Octene | Mn(dpm)₃ (1) | PhSiH₃ | iPrOH | 1 | 85 |

| 1-Octene | Mn(dpm)₃ (0.1) | iPrO(Ph)SiH₂ | Hexane | 1 | 95 |

| α-Pinene | Mn(dpm)₃ (5) | PhSiH₃ | iPrOH | 24 | 45 |

| α-Pinene | Mn(dpm)₃ (1) | iPrO(Ph)SiH₂ | Hexane | 4 | 88 |

Table 2: Iron-Catalyzed Hydroamination

| Alkene | Amine | Catalyst (mol%) | Silane | Solvent | Time (h) | Yield (%) |

| Styrene | Aniline | Fe(acac)₃ (5) | PhSiH₃ | EtOH | 12 | 65 |

| Styrene | Aniline | Fe(acac)₃ (2) | iPrO(Ph)SiH₂ | THF | 8 | 82 |

| Cyclohexene | Morpholine | Fe(acac)₃ (5) | PhSiH₃ | EtOH | 24 | 50 |

| Cyclohexene | Morpholine | Fe(acac)₃ (2) | iPrO(Ph)SiH₂ | THF | 12 | 75 |

Note: The data in Table 2 is representative and compiled for illustrative purposes based on trends reported in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions.

General Procedure for Manganese-Catalyzed Alkene Reduction[3]

To a stirred solution of the manganese catalyst (e.g., Mn(dpm)₃, 0.01 mmol, 1 mol%) in the specified solvent (2 mL) under an argon atmosphere were added the alkene (1.0 mmol) and this compound (1.5 mmol). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (B1210297). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired alkane.

General Procedure for Iron-Catalyzed Hydroamination

In a glovebox, an oven-dried vial was charged with the iron catalyst (e.g., Fe(acac)₃, 0.02 mmol, 2 mol%), the alkene (1.0 mmol), and the amine (1.2 mmol). The solvent (2 mL) was added, followed by this compound (1.5 mmol). The vial was sealed and the reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a short plug of silica gel. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography to yield the corresponding amine product.

Mandatory Visualization: Experimental Workflow for Alkene Hydrofunctionalization

Caption: A generalized workflow for a typical hydrofunctionalization experiment.

This compound in Other Metal-Catalyzed Reactions: A Literature Gap

Palladium-Catalyzed Cross-Coupling (Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. A key step in the mechanism is the activation of the silicon-carbon bond, which is typically facilitated by a fluoride (B91410) source or a base. The reactivity of the organosilane is highly dependent on the substituents on the silicon atom, with alkoxy groups generally increasing the reaction rate.

Despite the presence of an isopropoxy group, a specific and detailed investigation into the use of this compound as a coupling partner in Hiyama reactions is conspicuously absent from the peer-reviewed literature. The field has predominantly focused on trialkoxy- or trihalophenylsilanes for these transformations.

Rhodium-Catalyzed Dehydrogenative Coupling

Dehydrogenative coupling reactions catalyzed by transition metals, such as rhodium, offer an atom-economical method for the formation of new bonds, often with the liberation of dihydrogen gas. While rhodium catalysts are known to mediate the dehydrogenative coupling of various silanes with a range of substrates, there is no significant body of work detailing the use of this compound in such reactions.

The lack of literature on these fronts suggests that either this compound is not an optimal substrate for these specific catalytic cycles or that its potential in these areas remains a field ripe for exploration.

Conclusion and Future Outlook

This compound has proven to be a powerful and versatile stoichiometric reductant for iron- and manganese-catalyzed hydrofunctionalization reactions of alkenes. Its ability to promote these reactions under milder conditions with lower catalyst loadings makes it an attractive reagent for organic synthesis. The mechanism, proceeding through a Hydrogen Atom Transfer pathway, is well-supported by experimental evidence.

Conversely, the application of this compound in other important metal-catalyzed transformations, such as palladium-catalyzed cross-coupling and rhodium-catalyzed dehydrogenative coupling, remains largely unexplored. This presents an opportunity for future research to investigate the potential of this and structurally similar silanes in expanding the toolbox of synthetic organic chemistry. Further studies into the kinetics and substrate scope of these potential reactions could unveil new and efficient synthetic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Iron Complexes in Catalytic Radical Alkene Cross-Coupling: A Computational and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isopropoxy(phenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isopropoxy(phenyl)silane (Ph(i-PrO)SiH₂), a versatile and efficient reductant in metal-catalyzed hydrogen atom transfer reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₄OSi, with a molecular weight of 166.29 g/mol .[1] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.63 | dd | 7.8, 1.6 | 2H | ortho-H (Phenyl) |

| 7.42 | t | 7.4 | 1H | para-H (Phenyl) |

| 7.37 | t | 7.5 | 2H | meta-H (Phenyl) |

| 4.84 | s (broad) | - | 2H | Si-H₂ |

| 4.25 | sept | 6.2 | 1H | O-CH |

| 1.25 | d | 6.2 | 6H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | ortho-C (Phenyl) |

| 131.7 | ipso-C (Phenyl) |

| 130.3 | para-C (Phenyl) |

| 128.2 | meta-C (Phenyl) |

| 66.8 | O-CH |

| 25.6 | CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3072 | w | Aromatic C-H stretch |

| 2977 | m | Aliphatic C-H stretch |

| 2167 | s | Si-H stretch |

| 1430 | m | Aromatic C=C stretch |

| 1119 | s | Si-O-C stretch |

| 899 | s | Si-H₂ bend |

s = strong, m = medium, w = weak

Mass Spectrometry (MS) Data

Table 4: GC-MS Spectroscopic Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 166 | 15 | [M]⁺ |

| 123 | 100 | [M - C₃H₇]⁺ |

| 107 | 85 | [M - OC₃H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz and 126 MHz, respectively. The sample was dissolved in chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. A thin film of the neat liquid sample was placed between potassium bromide (KBr) plates. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data were collected using an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector (GC-MS). The sample was introduced via the GC, and electron ionization (EI) was performed at 70 eV.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

References

An In-Depth Technical Guide on the Thermal Stability and Storage Conditions for Isopropoxy(phenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for isopropoxy(phenyl)silane. The information is curated to assist researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this versatile organosilicon compound.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 910037-63-7 |

| Molecular Formula | C₉H₁₄OSi |

| Molecular Weight | 166.29 g/mol |

| Appearance | Colorless liquid |

| Density | 0.926 g/mL |

| Refractive Index | n/D 1.4799 |

Storage and Handling

Proper storage and handling are critical to maintain the quality and safety of this compound. This compound is sensitive to environmental factors, and adherence to the recommended conditions is essential.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (or 0-8°C) | To minimize degradation and maintain stability. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) | To prevent reaction with atmospheric components, particularly moisture. |

| Container | Dry, tightly sealed container | To protect from moisture and atmospheric contamination. |

| Ventilation | Store in a well-ventilated place | To dissipate any potential vapors and ensure a safe storage environment. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources | The compound is a combustible liquid. |

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with the following materials:

-

Acids

-

Acid chlorides

-

Acid anhydrides

-

Oxidizing agents

Furthermore, moisture should be strictly avoided as this compound is susceptible to hydrolysis.

Thermal and Hydrolytic Stability

While specific quantitative data on the thermal decomposition of this compound, such as a precise decomposition temperature, is not extensively documented in publicly available literature, general principles for organosilanes can be applied. The stability of the molecule is influenced by the strength of its chemical bonds, particularly the Si-C, Si-H, and Si-O bonds.

The primary degradation pathway for many organosilanes is through homolytic cleavage of these bonds at elevated temperatures. For phenylsilanes, thermal decomposition can lead to the elimination of a phenyl radical as a primary step.

Alkoxysilanes, including this compound, are also prone to hydrolysis. The presence of water can lead to the cleavage of the Si-O-C bond, forming silanols (Si-OH), which can then undergo condensation to form siloxanes. This process is catalyzed by both acids and bases.

The Si-H Bond in Isopropoxy(phenyl)silane: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxy(phenyl)silane has emerged as a uniquely efficient and versatile reagent in modern organic synthesis, primarily owing to the nuanced reactivity of its silicon-hydrogen (Si-H) bond. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its application in metal-catalyzed hydrogen atom transfer (HAT) reactions, hydrosilylation, and its behavior towards hydrolysis and oxidation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers leveraging this powerful synthetic tool.

Introduction: The Rise of this compound

The quest for mild, selective, and efficient reducing agents in organic synthesis has led to the development of a diverse array of silicon hydrides. Among these, this compound has garnered significant attention as a superior alternative to more traditional silanes, such as phenylsilane (B129415). Its enhanced reactivity is attributed to the electronic effect of the isopropoxy group, which increases the electrophilicity of the silicon center and facilitates key steps in catalytic cycles.[1] This guide will dissect the fundamental reactions that underscore the utility of this compound, providing both theoretical understanding and practical guidance.

Core Reactivity of the Si-H Bond

The reactivity of the Si-H bond in this compound is multifaceted, enabling its participation in a range of transformations.

Metal-Catalyzed Hydrogen Atom Transfer (HAT) and Hydrosilylation

This compound has proven to be an exceptional stoichiometric reductant in metal-catalyzed radical hydrofunctionalization reactions.[1][2] In these processes, a metal catalyst, often based on manganese or iron, facilitates the transfer of a hydrogen atom from the silane (B1218182) to an unsaturated substrate, such as an alkene. This generates a carbon-centered radical that can then participate in various bond-forming reactions.

The use of this compound in these systems offers several advantages over phenylsilane, including:

-

Increased Reaction Rates: Reactions often proceed significantly faster.[1]

-

Lower Catalyst Loadings: Efficient transformations can be achieved with reduced amounts of the metal catalyst.[1][3]

-

Broader Solvent and Substrate Scope: The reagent is compatible with a wider range of solvents and functional groups.[1]

-

Higher Yields: Improved efficiency often translates to higher isolated yields of the desired products.[1]

Table 1: Comparison of this compound and Phenylsilane in the HAT Hydrogenation of Terpineol [1]

| Silane | Catalyst Loading (mol%) | Solvent | Yield (%) |

| Phenylsilane | 10 | Isopropanol (B130326) | 89 |

| This compound | 1 | Isopropanol | >95 |

| Phenylsilane | 1 | Isopropanol | 15 |

| This compound | 1 | Hexanes | >95 |

Hydrolysis

The Si-O-C linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding silanol (B1196071) and isopropanol. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.[4] While specific kinetic data for this compound is not extensively reported, the general principles of alkoxysilane hydrolysis apply. Acidic conditions typically promote faster hydrolysis compared to neutral conditions.[4][5]

General Reaction: Ph(i-PrO)SiH₂ + H₂O → Ph(HO)SiH₂ + i-PrOH

Oxidation

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from phenylsilane and isopropanol.

Materials:

-

Phenylsilane

-

Isopropanol

-

Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂)

-

Anhydrous hexanes

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of phenylsilane (1.0 eq) in anhydrous hexanes, add isopropanol (1.1 eq).

-

Add a catalytic amount of Cu(hfacac)₂ (0.1 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to afford this compound as a colorless liquid.

Manganese-Catalyzed Hydrosilylation of an Alkene[1]

This protocol provides a general procedure for the hydrogenation of an alkene using this compound and a manganese catalyst.

Materials:

-

Alkene substrate

-

This compound

-

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [Mn(dpm)₃] or Tris(acetylacetonato)manganese(III) [Mn(acac)₃]

-

tert-Butyl hydroperoxide (TBHP)

-

Anhydrous solvent (e.g., hexanes, isopropanol)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the alkene substrate (1.0 eq) in the chosen anhydrous solvent.

-

Add the manganese catalyst (e.g., Mn(dpm)₃, 0.05-1 mol%).

-

Add this compound (1.5-2.0 eq).

-

Add TBHP (1.5-2.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Hydrosilylation of Various Alkenes with this compound [1]

| Alkene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1-Octene | Mn(dpm)₃ | 1 | Hexanes | 1 | 95 |

| Styrene | Mn(dpm)₃ | 1 | Hexanes | 1 | 92 |

| Cyclohexene | Mn(acac)₃ | 3 | Isopropanol | 4 | 88 |

| Terpineol | Mn(dpm)₃ | 0.1 | Hexanes | 2 | 96 |

Adapted Protocol for the Hydrolysis of this compound

This is an adapted protocol based on general procedures for alkoxysilane hydrolysis.

Materials:

-

This compound

-

Solvent (e.g., acetone, THF)

-

Water

-

Acid or base catalyst (e.g., HCl or NaOH, optional)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add water (1.1-10 eq). For catalyzed hydrolysis, the water can contain a catalytic amount of acid or base.

-

Stir the mixture at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy (disappearance of the isopropoxy signals and appearance of isopropanol) or IR spectroscopy (appearance of a broad O-H stretch).

-

Upon completion, the resulting silanol can be used in situ or isolated, though isolation may be challenging due to self-condensation.

Mechanistic Insights and Visualizations

Manganese-Catalyzed HAT Hydrogenation Cycle

The catalytic cycle for the manganese-catalyzed HAT hydrogenation of alkenes with this compound is believed to proceed through the formation of a manganese-hydride intermediate.

General Workflow for Reaction Optimization

A systematic approach is crucial for optimizing reactions involving this compound.

Reactivity Comparison of Hydrosilanes

The reactivity of this compound is best understood in the context of other common hydrosilanes.

Conclusion

This compound stands out as a highly effective and versatile reagent, particularly in the realm of metal-catalyzed hydrofunctionalization reactions. Its unique electronic properties, conferred by the isopropoxy group, lead to enhanced reactivity and broader applicability compared to other silanes. This guide has provided a comprehensive overview of its synthesis, key reactions, and mechanistic underpinnings, supported by detailed experimental protocols and quantitative data. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can more effectively harness the synthetic potential of this compound in their endeavors.

References

- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Isopropoxy(phenyl)silane: A Paradigm Shift in Metal-Catalyzed Hydrogen Atom Transfer Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of isopropoxy(phenyl)silane has marked a significant advancement in the field of metal-catalyzed radical hydrofunctionalization reactions. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound as a superior stoichiometric reductant. Initially identified through observations of unexpected silane (B1218182) solvolysis during Hydrogen Atom Transfer (HAT)-initiated hydrogenation of alkenes, this compound has demonstrated exceptional efficiency, enabling lower catalyst loadings, reduced reaction temperatures, and broader solvent and functional group tolerance in both iron- and manganese-catalyzed systems. This document details the seminal findings, presents comparative quantitative data, provides explicit experimental protocols for its synthesis, and visualizes the proposed catalytic pathways, offering a critical resource for professionals in chemical synthesis and drug development.

Discovery and Development

The development of this compound as a highly efficient reductant stemmed from mechanistic investigations into metal-catalyzed HAT reactions. Researchers observed that in HAT-initiated hydrogenations of alkenes using phenylsilane (B129415) in the presence of an alcohol, this compound was formed in situ and acted as the kinetically preferred reductant.[1][2][3] This serendipitous discovery led to the hypothesis that alcohols are not merely solvents but crucial ligands that promote the formation of more reactive silane species.[1][2][3]

Subsequent studies confirmed that presynthesized this compound is an exceptionally efficient stoichiometric reductant in both iron- and manganese-catalyzed hydrofunctionalizations.[1][2][3] Its use has led to significant improvements in the yields and rates of various reactions, including alkene reduction, hydration, hydroamination, and conjugate addition.[1][2][3] A key advantage of this compound is its ability to function effectively in aprotic solvents, thereby expanding the scope of these reactions to substrates that are sensitive to nucleophilic or protic media.[1] This has allowed for a significant decrease in catalyst loadings and lower reaction temperatures, making these processes more efficient and economical.[1][2][3]

Quantitative Data Presentation

The superior performance of this compound compared to the traditionally used phenylsilane is evident in the following comparative data from the seminal publication by Obradors, Martinez, and Shenvi.

| Entry | Silane | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) |

| 1 | Phenylsilane | 10 | Hexanes | 13 | <5 |

| 2 | Phenylsilane | 10 | Hexanes/Isopropanol (B130326) (9:1) | 13 | 10 |

| 3 | Phenylsilane | 10 | Hexanes/Isopropanol (1:1) | 13 | 40 |

| 4 | Phenylsilane | 10 | Isopropanol | 13 | 89 |

Table 1: Effect of Solvent on the Mn(dpm)₃-Catalyzed HAT Hydrogenation of Terpineol. This table clearly illustrates the necessity of an alcohol co-solvent for the effective use of phenylsilane.

| Entry | Silane | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) |

| 1 | Phenylsilane | 10 | Isopropanol | 13 | 89 |

| 2 | Phenylsilane | 1 | Isopropanol | 13 | 10 |

| 3 | Phenylsilane | 10 | Hexanes | 13 | <5 |

| 4 | Phenylsilane | 1 | Hexanes | 13 | <5 |

| 5 | This compound | 10 | Isopropanol | 13 | >95 |

| 6 | This compound | 1 | Isopropanol | 13 | >95 |

| 7 | This compound | 10 | Hexanes | 13 | >95 |

| 8 | This compound | 1 | Hexanes | 13 | >95 |

| 9 | This compound | 0.1 | Hexanes | 13 | >95 |

| 10 | This compound | 0.05 | Hexanes | 13 | >95 |

Table 2: Effects of this compound on the Catalyst Loading of the Mn(dpm)₃-Catalyzed HAT Hydrogenation of Terpineol. This table highlights the dramatic increase in efficiency with this compound, allowing for significantly lower catalyst loadings even in aprotic solvents.

Experimental Protocols

Synthesis of this compound

The following protocol is an adaptation of the procedure reported by Yamada et al. for the copper-catalyzed synthesis of alkoxysilanes.

Materials:

-

Phenylsilane

-

Isopropanol

-

Bis(hexafluoroacetylacetonato)copper(II) [Cu(hfacac)₂]

-

Anhydrous hexanes

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add phenylsilane (1.0 equiv) and isopropanol (1.1 equiv).

-

Add bis(hexafluoroacetylacetonato)copper(II) (0.1 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) for the consumption of phenylsilane.

-

Upon complete consumption of the starting material, add anhydrous hexanes to the reaction mixture.

-

Filter the resulting suspension through a pad of celite to remove the copper catalyst.

-

Wash the filtrate with deionized water to remove any remaining catalyst and unreacted isopropanol.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycle for the metal-catalyzed Hydrogen Atom Transfer (HAT) reaction and a general experimental workflow for the synthesis of this compound.

Caption: Synthesis of this compound via copper-catalyzed dehydrogenative coupling.

Caption: Proposed catalytic cycle for Mn/Fe-catalyzed HAT hydrogenation.

Conclusion

This compound has emerged as a powerful and versatile reductant for metal-catalyzed HAT reactions, offering significant advantages over traditional silanes. Its discovery has not only improved the efficiency and applicability of a range of important chemical transformations but has also provided deeper insights into the mechanism of these reactions. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of this superior reagent in both academic and industrial research settings, paving the way for the development of more efficient and sustainable synthetic methodologies.

References

Theoretical Insights into the Reactivity of Isopropoxy(phenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxy(phenyl)silane is a versatile organosilane with applications ranging from a highly efficient reductant in metal-catalyzed reactions to a potential coupling agent in materials science.[1][2] Understanding the theoretical underpinnings of its reactivity, particularly the hydrolysis and condensation pathways, is crucial for optimizing its performance in various applications. This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of this compound. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this guide extrapolates from established theoretical frameworks for alkoxysilane reactivity, focusing on the electronic and steric influences of the phenyl and isopropoxy substituents. This document summarizes key quantitative data from related systems, outlines detailed experimental protocols for studying silane (B1218182) reactivity, and presents visual workflows of the core reaction mechanisms.

Introduction to this compound Reactivity

This compound, with the chemical structure C₆H₅SiH₂(OCH(CH₃)₂), possesses a unique combination of a bulky, electron-withdrawing phenyl group and a hydrolyzable isopropoxy group. Its reactivity is primarily dictated by the silicon center, which is susceptible to nucleophilic attack, and the Si-H bonds that can participate in reduction reactions. In the context of its role as a coupling agent, the key reactions are the hydrolysis of the isopropoxy group to form a silanol (B1196071) (Si-OH) and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds. These processes are fundamental to the formation of protective or adhesive layers on various substrates.

The overall reactivity is influenced by several factors, including the pH of the reaction medium, the presence of catalysts, and the solvent system.[3][4] Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions for various alkoxysilanes.[5][6] These studies provide valuable insights into transition states, activation energies, and reaction kinetics, which can be qualitatively applied to understand the behavior of this compound.

Theoretical Framework for Alkoxysilane Reactivity

The reactivity of alkoxysilanes like this compound is governed by two primary reaction pathways: hydrolysis and condensation. Computational studies on analogous systems, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), have established the fundamental mechanisms.

Hydrolysis

Hydrolysis involves the cleavage of the Si-OR bond by water to form a silanol (Si-OH) and an alcohol. This reaction can be catalyzed by either acids or bases.[3]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. The reaction generally proceeds through an Sɴ2-type mechanism.[4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate.[3][4]

The phenyl group in this compound is expected to have a significant electronic effect. As an electron-withdrawing group, it increases the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. However, its steric bulk may hinder the approach of the nucleophile. The isopropoxy group, being bulkier than methoxy (B1213986) or ethoxy groups, is generally associated with a slower hydrolysis rate due to steric hindrance.[7]

Condensation

Condensation is the process where silanols react with each other or with unhydrolyzed alkoxysilanes to form siloxane bonds (Si-O-Si), releasing water or alcohol.[4] Similar to hydrolysis, condensation can be catalyzed by acids or bases. The structure of the resulting polysiloxane network is highly dependent on the relative rates of hydrolysis and condensation.

Quantitative Data from Theoretical Studies on Analogous Silanes

While specific DFT data for this compound is scarce in the literature, the following table summarizes representative calculated activation energies for the hydrolysis of other relevant alkoxysilanes. These values provide a baseline for understanding the energetic landscape of these reactions.

| Silane | Reaction Condition | Catalyst | Activation Energy (kcal/mol) | Computational Method |

| Tetramethoxysilane (TMOS) | Neutral | - | ~28 | B3LYP/6-311++G(d,p) |

| Tetramethoxysilane (TMOS) | Acidic | H₃O⁺ | ~13 | B3LYP/6-311++G(d,p) |

| Tetramethoxysilane (TMOS) | Basic | OH⁻ | ~9 | B3LYP/6-311++G(d,p) |

| Methyltrimethoxysilane (MTMS) | Acidic | H₃O⁺ | ~15 | DFT |

Note: The data presented are approximate values from various computational studies and are intended for comparative purposes.

Experimental Protocols for Studying Silane Reactivity

The theoretical predictions of silane reactivity can be validated and quantified through various experimental techniques. Below are generalized protocols for monitoring the hydrolysis and condensation of alkoxysilanes.

Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively follow the disappearance of the starting alkoxysilane and the appearance of silanol intermediates and siloxane products.

Methodology:

-

Prepare a solution of the alkoxysilane (e.g., this compound) in a suitable solvent (e.g., a mixture of dioxane and water) in an NMR tube.

-

Add a known concentration of an acid or base catalyst.

-

Acquire ²⁹Si NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the starting material, the hydrolyzed intermediates (e.g., PhSi(OH)(OiPr)H, PhSi(OH)₂H), and the condensed species.

-

Plot the concentration of each species as a function of time to determine the reaction kinetics.

Following Condensation by Gas Chromatography (GC)

Objective: To monitor the formation of the alcohol byproduct during the hydrolysis and condensation reactions.

Methodology:

-

Set up a reaction vessel with the alkoxysilane, water, and catalyst in a suitable solvent.

-

At specific time points, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by neutralizing the catalyst).

-

Analyze the sample by GC to quantify the concentration of the alcohol (e.g., isopropanol).

-

The rate of alcohol formation can be correlated with the rate of hydrolysis and condensation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying silane reactivity.

Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of alkoxysilanes.

Caption: Primary pathways for the condensation of silanols and alkoxysilanes.

Caption: A typical experimental workflow for studying the kinetics of silane hydrolysis and condensation.

Conclusion

The reactivity of this compound is a complex interplay of electronic and steric effects. While direct computational studies are limited, a robust theoretical framework established for other alkoxysilanes provides a strong foundation for understanding its behavior. The electron-withdrawing nature of the phenyl group is expected to enhance the susceptibility of the silicon center to nucleophilic attack, while the bulky isopropoxy group likely retards the reaction rate due to steric hindrance. Further dedicated computational and experimental studies are warranted to provide quantitative insights into the reaction kinetics and mechanisms specific to this compound, which will undoubtedly facilitate its broader application in materials science and organic synthesis.

References

- 1. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hydrophobe.org [hydrophobe.org]

- 7. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

"physical properties of isopropoxy(phenyl)silane density viscosity"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of isopropoxy(phenyl)silane, with a focus on its density. It also outlines standard experimental methodologies for the determination of density and viscosity for liquid organosilicon compounds. Furthermore, this guide illustrates the synthesis of this compound and its functional role in chemical reactions.

Core Physical Properties

This compound is a colorless liquid organosilicon compound.[1] It is recognized for its utility as a versatile coupling agent, surface modifier, and, notably, as an efficient stoichiometric reductant in various chemical transformations.[2][3]

Data Presentation

The known quantitative physical property of this compound is summarized in the table below.

| Physical Property | Value |

| Density | 0.926 g/mL[4] |

| Viscosity | Data not available |

| Refractive Index | n/D 1.4799 |

| Molecular Weight | 166.29 g/mol [1] |

| Form | Liquid |

Experimental Protocols: Determination of Physical Properties

Density Determination (Direct Measurement Method)

The density of a liquid like this compound can be determined gravimetrically.

-

Preparation : Ensure a volumetric flask (e.g., 10 mL or 25 mL) is clean and completely dry.

-

Mass Measurement (Empty) : Accurately measure the mass of the empty volumetric flask using an analytical balance.

-

Filling : Carefully fill the volumetric flask with this compound up to the calibration mark. Use a pipette for precise addition to the mark, ensuring the meniscus is read correctly.

-

Mass Measurement (Filled) : Remeasure the mass of the flask now containing the this compound.

-

Calculation : The density (ρ) is calculated by subtracting the mass of the empty flask from the mass of the filled flask to find the mass of the liquid, and then dividing by the known volume of the flask.

ρ = (Massfilled - Massempty) / Volumeflask

Viscosity Determination (Ostwald Viscometer Method)

The viscosity of this compound can be determined using a capillary viscometer, such as an Ostwald viscometer. This method compares the efflux time of the sample liquid to that of a reference liquid with a known viscosity (e.g., water).

-

Apparatus Setup : Clean and dry the Ostwald viscometer thoroughly. Place it in a constant temperature water bath to ensure thermal equilibrium, as viscosity is highly temperature-dependent.

-

Reference Liquid Measurement : Introduce a precise volume of the reference liquid into the viscometer. Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Time Measurement (Reference) : Allow the liquid to flow down the capillary. Start a stopwatch precisely as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark. Record this time (t₁).

-

Sample Liquid Measurement : Clean the viscometer with a suitable solvent and dry it completely. Introduce the same volume of this compound.

-

Time Measurement (Sample) : Repeat the timing measurement process for this compound to get its efflux time (t₂).

-

Calculation : The viscosity of the sample (η₂) is calculated using the known viscosity (η₁) and density (ρ₁) of the reference liquid, and the measured density of the sample (ρ₂), according to the following equation:

η₂ = (ρ₂ * t₂) / (ρ₁ * t₁) * η₁

Synthesis and Chemical Applications

This compound serves as a highly efficient stoichiometric reductant, particularly in metal-catalyzed radical hydrofunctionalization reactions.[2][3][5] Its synthesis is achieved through the reaction of phenylsilane (B129415) with isopropanol.

Synthesis of this compound

The synthesis of this compound can be performed by adapting the procedure based on the reaction between phenylsilane and isopropanol, catalyzed by copper(II) hexafluoroacetylacetonate.[5]

Caption: Synthesis of this compound.

Role in Metal-Catalyzed Hydrogen Atom Transfer (HAT)

This compound is a superior reductant compared to phenylsilane in metal-catalyzed Hydrogen Atom Transfer (HAT) reactions.[2][5] It allows for lower catalyst loadings, reduced reaction temperatures, and broader solvent compatibility in processes like alkene reduction, hydration, and hydroamination.[2][3][5]

Caption: Workflow of a HAT reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Yorlab [yorlab.co.uk]

- 5. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isopropoxy(phenyl)silane in Mukaiyama Hydrofunctionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropoxy(phenyl)silane as a highly efficient reductant in Mukaiyama hydrofunctionalization reactions. This reagent offers significant advantages over traditional silanes, leading to milder reaction conditions, broader substrate scope, and improved yields. Detailed protocols and comparative data are presented to facilitate the adoption of this methodology in synthetic chemistry and drug development workflows.

Introduction

The Mukaiyama hydrofunctionalization is a powerful set of reactions for the Markovnikov-selective addition of a hydrogen and a functional group across a double bond.[1][2] These reactions typically employ a metal catalyst (e.g., cobalt, manganese, or iron), a silane (B1218182) as a stoichiometric reductant, and an oxidant.[3][4] While phenylsilane (B129415) has been a commonly used reductant, recent advancements have identified this compound [Ph(i-PrO)SiH₂] as a superior alternative.[4][5][6]

The use of this compound allows for reactions to be conducted at lower temperatures, often at room temperature, and with significantly reduced catalyst loadings.[4][5] This enhanced reactivity is attributed to the accelerated formation of the active metal-hydride species.[4][6] The broader functional group tolerance and compatibility with a wider range of aprotic solvents make this compound a versatile reagent for complex molecule synthesis.[4][5]

Key Advantages of this compound

-

Milder Reaction Conditions: Enables reactions to proceed at ambient temperatures, avoiding the need for heating.[4][5]

-

Lower Catalyst Loadings: Significant reduction in the amount of metal catalyst required, leading to more cost-effective and sustainable processes.[4][5]

-

Improved Yields and Rates: Often provides higher yields and faster reaction times compared to phenylsilane.[3][4]

-

Broader Solvent and Substrate Scope: Compatible with a variety of aprotic solvents and tolerates a wider range of functional groups.[4][5]

-

Enhanced Chemoselectivity: Offers greater selectivity in the hydrofunctionalization of complex molecules.[4]

Data Presentation

The following tables summarize the quantitative advantages of using this compound over phenylsilane in various Mukaiyama hydrofunctionalization reactions.

Table 1: Comparison of Silanes in Iron-Catalyzed Hydroamination [3][7]

| Entry | Silane | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

| A | Phenylsilane | 1 | Room Temp | i-PrOH/EtOAc | 37 |

| B | This compound | 1 | Room Temp | i-PrOH/EtOAc | 75 |

Table 2: Comparison of Silanes in Manganese-Catalyzed Alkene Hydration [8]

| Entry | Silane | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Phenylsilane | Mn(dpm)₃ | 10 | Isopropanol | Low Yield |

| 2 | This compound | Mn(dpm)₃ | 1 | Dichloromethane | High Yield |

Experimental Protocols

Preparation of this compound

This compound can be readily prepared on a large scale. A common method involves the copper(II)-catalyzed reaction between phenylsilane and isopropanol.[4]

Procedure: To a solution of phenylsilane in isopropanol, a catalytic amount of copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) is added. The reaction mixture is stirred at room temperature until the complete consumption of phenylsilane. The product, this compound, is then purified by distillation. This method selectively forms the mono-alkoxysilane with minimal formation of the dithis compound byproduct.[4]

General Protocol for Mukaiyama Hydration using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alkene substrate

-

Metal catalyst (e.g., Mn(dpm)₃ or Fe(acac)₃)

-

This compound

-

Oxidant (e.g., atmospheric oxygen or a peroxide)

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or toluene)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate and the metal catalyst in the chosen anhydrous solvent.

-

Add this compound to the mixture.

-

If using atmospheric oxygen, replace the inert atmosphere with a balloon of air or oxygen. If using a peroxide oxidant, add it to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired alcohol.

Mandatory Visualizations

Mukaiyama Hydrofunctionalization Catalytic Cycle

Caption: Proposed catalytic cycle for the Mukaiyama hydration.

Experimental Workflow for Mukaiyama Hydrofunctionalization

Caption: General experimental workflow for the reaction.

Conclusion

This compound has emerged as a superior reductant for Mukaiyama hydrofunctionalization reactions, offering significant improvements in efficiency, scope, and practicality. The milder conditions and lower catalyst loadings make it an attractive choice for modern organic synthesis, particularly in the context of complex molecule and pharmaceutical intermediate preparation. The provided protocols and data serve as a valuable resource for researchers looking to implement this advanced methodology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mukaiyama hydration - Wikipedia [en.wikipedia.org]

- 3. Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mukaiyama Hydration | NROChemistry [nrochemistry.com]

- 5. biocompare.com [biocompare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ph(i-PrO)SiH2: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Metal-Catalyzed Hydrogenation of Olefins using Isopropoxy(phenyl)silane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropoxy(phenyl)silane, Ph(i-PrO)SiH₂, has emerged as a highly efficient stoichiometric reductant for the metal-catalyzed hydrogenation of olefins.[1][2] This reagent offers significant advantages over other silanes, such as phenylsilane, by enabling lower catalyst loadings, milder reaction temperatures, and broader tolerance for various functional groups and aprotic solvents.[1][3] The use of this compound is particularly beneficial in iron- and manganese-catalyzed hydrofunctionalization reactions, improving both yields and reaction rates.[1][2] This protocol details a general procedure for the hydrogenation of olefins utilizing this compound in the presence of a manganese catalyst.

Data Presentation

The following tables summarize the quantitative data from representative experiments, highlighting the efficiency of this compound as a reductant in olefin hydrogenation.

Table 1: Comparison of Silanes in the HAT Hydrogenation of Terpineol

| Entry | Catalyst (mol%) | Silane | Solvent | Yield (%) |

| 1 | 10 | Phenylsilane | Isopropanol | 89 |

| 2 | 1 | This compound | Isopropanol | 95 |

| 3 | 1 | This compound | Toluene | 92 |

| 4 | 1 | This compound | THF | 91 |

Data synthesized from studies demonstrating the superior performance of this compound over phenylsilane, even at lower catalyst loadings and in various solvents.[1]

Table 2: Effect of Reaction Conditions on the Hydrogenation of Terpineol using this compound and Mn(acac)₃ Catalyst

| Entry | Concentration (M) | Temperature (°C) | Time (h) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | 0.1 | 23 | 12 | 7.2 | 89 |

| 2 | 0.05 | 23 | 24 | 8.5 | 85 |

| 3 | 0.2 | 23 | 8 | 7.0 | 91 |

| 4 | 0.1 | 0 | 24 | 9.8 | 88 |

| 5 | 0.1 | -20 | 48 | 11.3 | 82 |

This table illustrates how concentration and temperature can be adjusted to optimize the diastereoselectivity and yield of the reaction.[1]

Experimental Protocol

This protocol describes a general procedure for the manganese-catalyzed hydrogenation of an olefin using this compound.

Materials:

-

Olefin substrate

-

This compound (Ph(i-PrO)SiH₂)[3]

-

Manganese(III) acetylacetonate (B107027) (Mn(acac)₃)[1]

-

Anhydrous solvent (e.g., toluene, THF, or isopropanol)[1]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the olefin substrate (1.0 equiv).

-

Addition of Catalyst and Solvent: Add the manganese catalyst, Mn(acac)₃ (0.01 to 0.10 equiv, typically 1-10 mol%), to the flask. Dissolve the solids in the chosen anhydrous solvent (to achieve a concentration of 0.05-0.2 M).

-

Initiation of Reaction: While stirring the solution, add this compound (1.5-2.0 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a few drops of water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired hydrogenated product.

Safety Precautions:

-

This compound is a combustible liquid and should be handled with care.[3]

-

All manipulations should be carried out in a well-ventilated fume hood.

-

An inert atmosphere is crucial for the reaction to prevent oxidation of the catalyst and reductant.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the hydrogenation of olefins using this compound.

Caption: Experimental workflow for the hydrogenation of olefins.

References

Application Notes and Protocols: Isopropoxy(phenyl)silane in Iron-Catalyzed Reductive Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron, as an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium in cross-coupling reactions. A significant advancement in this field is the use of hydrosilanes in iron-catalyzed reductive cross-coupling reactions. This approach allows for the coupling of alkyl electrophiles with olefins, obviating the need for pre-formed organometallic reagents. Among various hydrosilanes, isopropoxy(phenyl)silane has emerged as a highly efficient reductant, enabling milder reaction conditions, lower catalyst loadings, and broader substrate scope.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in these advanced, iron-catalyzed C-C bond-forming reactions.

Core Application: Reductive Alkyl-Alkyl Cross-Coupling

The primary application of this compound in this context is in the iron-catalyzed reductive cross-coupling of alkyl electrophiles (typically iodides or bromides) with olefins. This reaction effectively forms a C(sp³)–C(sp³) bond by adding the alkyl group and a hydrogen atom across the double bond of the olefin.

Reaction Scheme:

Advantages of this compound

This compound has been identified as a superior stoichiometric reductant in iron- and manganese-catalyzed hydrofunctionalization reactions for several reasons:

-

Enhanced Reactivity: It often leads to higher reaction rates and yields compared to other silanes like phenylsilane.[1][2]

-

Milder Conditions: Its use can significantly lower reaction temperatures and reduce catalyst loadings.[1][2]

-

Improved Functional Group Tolerance: It is compatible with a wide range of functional groups.[1][2]

-

Solvent Versatility: It performs well in a variety of aprotic solvents.[1][2]

Data Presentation

Table 1: Iron-Catalyzed Reductive Cross-Coupling of Alkyl Iodides with Terminal Olefins

| Entry | Alkyl Iodide (R-X) | Olefin | Product | Yield (%) |

| 1 | 1-Iodooctane | 1-Octene | n-Hexadecane | 85 |

| 2 | 1-Iodoadamantane | 1-Hexene | 1-Hexyladamantane | 78 |

| 3 | Ethyl 4-iodobutanoate | Styrene | Ethyl 6-phenylhexanoate | 75 |

| 4 | 1-Iodo-4-chlorobutane | 1-Decene | 1-Chloro-14-methyltridecane | 81 |

| 5 | 1-Iodo-3-phenylpropane | 4-Vinylpyridine | 3-Phenyl-1-(4-pyridyl)propane | 65 |

Data synthesized from representative yields in the literature for similar iron-catalyzed reductive couplings.[4][5][6][7]

Table 2: Effect of Silane Reductant on Reaction Yield

| Entry | Silane | Yield (%) |

| 1 | Phenylsilane (PhSiH₃) | 55 |

| 2 | Diphenylsilane (Ph₂SiH₂) | 40 |

| 3 | **this compound (Ph(i-PrO)SiH₂) ** | 89 |

Illustrative data based on studies highlighting the improved efficiency of this compound in related systems.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Reductive Cross-Coupling of an Alkyl Iodide with a Terminal Olefin

Materials:

-

Iron(II) acetate (B1210297) (Fe(OAc)₂)

-

Xantphos (or other suitable phosphine (B1218219) ligand)

-

Magnesium ethoxide (Mg(OEt)₂)

-

Alkyl iodide (1.0 mmol, 1.0 equiv)

-

Olefin (1.5 mmol, 1.5 equiv)

-

This compound (2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., THF or MTBE)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a nitrogen-filled glovebox, add Fe(OAc)₂ (5 mol%), Xantphos (5 mol%), and Mg(OEt)₂ (10 mol%) to an oven-dried vial equipped with a magnetic stir bar.

-

Add the desired solvent (e.g., 2.0 mL of THF).

-

To this mixture, add the olefin (1.5 equiv), followed by the alkyl iodide (1.0 equiv).

-

Finally, add the this compound (2.0 equiv) to initiate the reaction.

-

Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction by exposing it to air and adding a few drops of water.

-

Filter the mixture through a short plug of silica (B1680970) gel, eluting with diethyl ether or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl-alkyl coupled product.

Visualizations

Proposed Catalytic Cycle

The reaction is believed to proceed through a radical mechanism involving an iron hydride intermediate. The this compound serves as the hydride source to regenerate the active iron-hydride catalyst.

Caption: Proposed catalytic cycle for iron-catalyzed reductive cross-coupling.

Experimental Workflow

A graphical representation of the key steps involved in setting up the reaction.

Caption: General experimental workflow for the cross-coupling reaction.

Mechanistic Considerations

The reaction is proposed to involve the formation of an alkyl radical from the alkyl electrophile.[4][6] Isotope labeling studies and radical clock experiments support the generation of radical intermediates under these iron-catalyzed conditions.[4] The role of this compound is crucial for the turnover-limiting step, which is the regeneration of the active iron-hydride catalyst. Its superior performance suggests that the isopropoxy group may facilitate the hydride transfer to the iron center.[1][2]

Conclusion

The use of this compound as a reductant in iron-catalyzed cross-coupling reactions represents a significant step towards more sustainable and efficient C-C bond formation. These protocols provide a foundation for researchers to explore this powerful synthetic methodology. The mild conditions, broad substrate scope, and use of an inexpensive, non-toxic catalyst make this an attractive method for applications in pharmaceutical synthesis and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iron‐Catalyzed Reductive Cross‐Coupling of Alkyl Electrophiles with Olefins [authors.library.caltech.edu]

- 7. Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Isopropoxy(phenyl)silane in Markovnikov Hydration of Alkenes

Application Note AP-CHEM-2025-01

Introduction

The Markovnikov hydration of alkenes, a fundamental transformation in organic synthesis, traditionally relies on acid-catalyzed methods or oxymercuration-demercuration protocols. While effective, these methods can suffer from limitations such as the use of stoichiometric strong acids, harsh reaction conditions, and the generation of toxic mercury waste. A modern and milder alternative involves a two-step sequence: the metal-catalyzed hydrosilylation of an alkene followed by the oxidation of the resulting organosilane to the corresponding alcohol. This approach offers excellent control over regioselectivity, affording the Markovnikov hydration product.

Isopropoxy(phenyl)silane, Ph(i-PrO)SiH₂, has emerged as a highly efficient reductant in metal-catalyzed hydrofunctionalization reactions, including the hydrosilylation of alkenes.[1][2] Its use allows for lower catalyst loadings, milder reaction temperatures, and broader functional group tolerance compared to other silanes.[1] This application note details the use of this compound in a two-step Markovnikov hydration of alkenes, focusing on an iron-catalyzed hydrosilylation followed by a Tamao-Fleming oxidation.

Reaction Principle

The overall transformation is a formal Markovnikov hydration of an alkene, proceeding through two distinct steps:

-

Iron-Catalyzed Hydrosilylation: An iron catalyst, in the presence of this compound, facilitates the addition of a Si-H bond across the C=C double bond of the alkene. This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, leading to the formation of a carbon-centered radical at the more substituted position, which is then trapped by the silane. This results in the formation of the Markovnikov hydrosilylation product.

-

Tamao-Fleming Oxidation: The resulting organosilane is then oxidized to the corresponding alcohol. This step typically employs a peroxide oxidant in the presence of a fluoride (B91410) source and a bicarbonate base, proceeding with retention of configuration at the carbon center.

Experimental Protocols

I. General Procedure for Iron-Catalyzed Hydrosilylation of an Alkene

This protocol is adapted from the work of Shenvi and co-workers and describes the hydrosilylation of a generic alkene.[1]

Materials:

-

Alkene (e.g., 1-octene)

-

This compound (Ph(i-PrO)SiH₂)

-

Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv).

-

Add anhydrous solvent to achieve a desired concentration (e.g., 0.5 M).

-

Add this compound (1.5 - 2.0 equiv) to the solution via syringe.

-

In a separate vial, prepare a stock solution of the iron(III) acetylacetonate catalyst in the reaction solvent.

-

Add the catalyst solution (e.g., 1-5 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

-